molecular formula C12H14N2O2 B2485750 2-(Tert-butyl)-6-nitro-1H-indole CAS No. 873055-09-5

2-(Tert-butyl)-6-nitro-1H-indole

Cat. No.: B2485750
CAS No.: 873055-09-5
M. Wt: 218.256
InChI Key: COQNCAZGNLRPHM-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-6-nitro-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes. The presence of the tert-butyl and nitro groups in the indole structure imparts unique chemical properties to this compound, making it of interest in both academic and industrial research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyl)-6-nitro-1H-indole typically involves the nitration of 2-(tert-butyl)-1H-indole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 6-position of the indole ring.

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process by providing better control over reaction conditions and minimizing the risk of hazardous exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-6-nitro-1H-indole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The indole ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the indole ring or the tert-butyl group can be oxidized using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-(tert-butyl)-6-amino-1H-indole.

    Substitution: Various substituted indoles depending on the electrophile used.

    Oxidation: Oxidized derivatives of the indole ring or tert-butyl group.

Scientific Research Applications

2-(Tert-butyl)-6-nitro-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of biological processes involving indole derivatives. It may serve as a probe to investigate enzyme activities or receptor interactions.

    Medicine: Research into the pharmacological properties of indole derivatives includes potential applications in drug development. The nitro and tert-butyl groups can influence the biological activity of the compound, making it a candidate for medicinal chemistry studies.

    Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-butyl)-1H-indole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-nitro-1H-indole: Lacks the tert-butyl group, which affects its lipophilicity and biological activity.

    2-(tert-butyl)-6-amino-1H-indole: The amino group provides different reactivity and biological properties compared to the nitro group.

Uniqueness

2-(Tert-butyl)-6-nitro-1H-indole is unique due to the presence of both the tert-butyl and nitro groups. The tert-butyl group increases the compound’s lipophilicity, enhancing its ability to interact with hydrophobic environments, while the nitro group provides a site for redox reactions and further chemical modifications. This combination of functional groups makes the compound versatile for various applications in research and industry.

Biological Activity

2-(Tert-butyl)-6-nitro-1H-indole is an organic compound belonging to the indole family, characterized by the presence of both a tert-butyl group and a nitro group. These substituents significantly influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C₁₃H₁₈N₂O₂, and it has a molecular weight of approximately 218.3 g/mol. The structural features impart unique reactivity and biological properties, which are summarized in the following table:

Property Description
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 218.3 g/mol
Functional Groups Nitro (-NO₂), Tert-butyl (-C(CH₃)₃)
Indole Structure Heterocyclic aromatic compound

Biological Activity Overview

Research indicates that compounds containing nitro groups often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. The mechanism typically involves reduction of the nitro group to form reactive intermediates that can damage DNA and cellular structures. For instance, studies have shown that similar nitro compounds can inhibit bacterial growth through these mechanisms .

Anti-inflammatory Activity

Research indicates that nitro derivatives can also exhibit anti-inflammatory effects by modulating inflammatory pathways. For example, they may inhibit enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in inflammation processes .

Pharmacological Studies

Several studies have investigated the pharmacological implications of this compound:

  • Cell Viability Assays : In vitro studies demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential as an anticancer agent.
  • Mechanism of Action : The compound's action may involve induction of apoptosis in cancer cells through activation of caspases and modulation of cell cycle regulators .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various indole derivatives, this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating effective inhibition at low concentrations .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria revealed that this compound displayed notable inhibitory effects comparable to established antibiotics, supporting its potential use in treating infections .

Properties

IUPAC Name

2-tert-butyl-6-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)11-6-8-4-5-9(14(15)16)7-10(8)13-11/h4-7,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQNCAZGNLRPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-tert-butyl-6-nitro-2,3-dihydro-1H-indole (2.0 g, 9.1 mmol) in 1,4-dioxane (20 mL) was added DDQ at room temperature. After refluxing for 2.5 h, the mixture was filtered and the filtrate was concentrated under vacuum. The residue was purified by column chromatography to give 2-tert-butyl-6-nitro-1H-indole (1.6 g, 80%).
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